Ibuprofen impurity 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

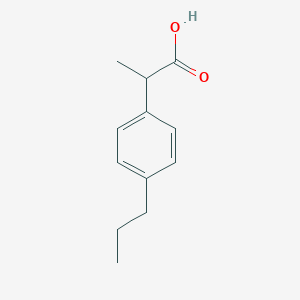

2-(4-propylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJYWNOMDAPUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564973 | |

| Record name | 2-(4-Propylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-47-5 | |

| Record name | 2-(p-Propylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Propylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-PROPYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35DW8V3WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Chemical Identity of Ibuprofen Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ibuprofen Impurity 1, a critical substance for purity analysis and quality control in the manufacturing of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analytical determination.

Chemical Structure and Identification

This compound is chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid . It is a process-related impurity that can arise during the synthesis of ibuprofen.

Chemical Structure:

The Genesis of an Impurity: A Technical Guide to the Origin and Formation of Ibuprofen Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the origins and formation pathways of Ibuprofen (B1674241) Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. Understanding the genesis of this and other impurities is paramount in the synthesis of active pharmaceutical ingredients (APIs) to ensure the safety, efficacy, and quality of the final drug product. This document provides a detailed exploration of the synthetic routes of ibuprofen, pinpointing the specific reaction steps and conditions that can lead to the formation of this unsaturated impurity.

Executive Summary

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), can be synthesized through various routes, with the Boots-Hoechst-Celanese (BHC) process being a prominent and more environmentally friendly method compared to the traditional Boots process. The formation of Ibuprofen Impurity 1 is intrinsically linked to a key intermediate in the BHC process: 1-(4-isobutylphenyl)ethanol (B131453). This guide will demonstrate that the primary formation pathway of this impurity is the acid-catalyzed dehydration of this alcohol intermediate.

Ibuprofen Synthesis: A Tale of Two Processes

To comprehend the origin of Impurity 1, it is essential to first understand the major industrial syntheses of ibuprofen.

The Boots Process

The original six-step synthesis developed by the Boots Company, while historically significant, is a less atom-economical process.[1][2][3] It begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) to yield 4'-isobutylacetophenone (B122872).[2] This ketone then undergoes a series of reactions, including a Darzens condensation, to form the propanoic acid side chain.[2]

The BHC (Boots-Hoechst-Celanese) Process

A more modern and "greener" three-step synthesis, the BHC process, has largely superseded the Boots process.[1][4] It also commences with the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone.[4] However, the subsequent steps are more efficient. The ketone is hydrogenated to form the crucial intermediate, 1-(4-isobutylphenyl)ethanol.[4][5] This alcohol is then carbonylated to yield ibuprofen.[5][6]

The Origin of this compound: A Dehydration Side Reaction

The formation of this compound is predominantly a consequence of a side reaction occurring during the BHC synthesis of ibuprofen.

The Critical Intermediate: 1-(4-Isobutylphenyl)ethanol

The hydrogenation of 4'-isobutylacetophenone in the BHC process yields 1-(4-isobutylphenyl)ethanol.[4][5] This secondary alcohol is the direct precursor to this compound.

The Formation Pathway: Acid-Catalyzed Dehydration

Under acidic conditions, which are often present during the carbonylation step, 1-(4-isobutylphenyl)ethanol can undergo dehydration—the elimination of a water molecule—to form an unsaturated intermediate, 4-isobutylstyrene.[7] While this dehydration can be a deliberate step in some synthesis variations to produce an active substrate for subsequent reactions, it can also occur as an undesirable side reaction.[7]

The formation of the double bond in the isobutyl group leads to the characteristic 2-methyl-1-propenyl structure of Impurity 1. If this unsaturated intermediate is then subjected to the subsequent carbonylation and work-up steps, it results in the formation of 2-(4-(2-methyl-1-propenyl)phenyl)propanoic acid (this compound).

The mechanism for the acid-catalyzed dehydration of 1-(4-isobutylphenyl)ethanol likely proceeds through an E1 elimination mechanism. The acidic environment protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of the water molecule results in a secondary carbocation, which is stabilized by resonance with the adjacent phenyl ring. A subsequent deprotonation of a beta-hydrogen from the isobutyl group leads to the formation of the stable, conjugated double bond.

Quantitative Data on Impurity Formation

The propensity for the formation of this compound is influenced by reaction conditions such as temperature, acid concentration, and reaction time. While specific quantitative data from industrial processes is often proprietary, it is understood that elevated temperatures and higher acid concentrations during the carbonylation of 1-(4-isobutylphenyl)ethanol can increase the yield of this unsaturated impurity. Careful control of these parameters is crucial for minimizing its formation.

Table 1: Factors Influencing the Formation of this compound

| Parameter | Effect on Impurity 1 Formation | Rationale |

| Temperature | Increased temperature generally increases the rate of dehydration. | Dehydration is an endothermic process, and higher temperatures provide the necessary activation energy. |

| Acid Concentration | Higher acid concentration catalyzes the dehydration reaction. | The protonation of the alcohol's hydroxyl group is the first step in the acid-catalyzed dehydration. |

| Reaction Time | Longer reaction times can lead to higher levels of the impurity. | Increased time allows for more of the alcohol intermediate to undergo the side reaction. |

| Catalyst | The choice of carbonylation catalyst can influence side reactions. | Some catalysts may have a higher propensity to promote dehydration. |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the BHC process, with an emphasis on the conditions that can influence the formation of Impurity 1.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Reactants: Isobutylbenzene, acetic anhydride (B1165640), and a Lewis acid catalyst (e.g., aluminum chloride or hydrogen fluoride).[4][8]

-

Procedure: Isobutylbenzene is reacted with acetic anhydride in the presence of the Lewis acid catalyst. The reaction is typically carried out at a controlled temperature to prevent side reactions.[8] After the reaction is complete, the mixture is quenched and the product, 4'-isobutylacetophenone, is isolated and purified.[8]

Step 2: Hydrogenation of 4'-Isobutylacetophenone

-

Reactants: 4'-Isobutylacetophenone, hydrogen gas, and a hydrogenation catalyst (e.g., palladium on carbon).[5]

-

Procedure: The ketone is dissolved in a suitable solvent and subjected to hydrogenation in the presence of the catalyst. The reaction is typically carried out under pressure and at a specific temperature until the ketone is fully converted to 1-(4-isobutylphenyl)ethanol.[5]

Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol

-

Reactants: 1-(4-Isobutylphenyl)ethanol, carbon monoxide, a palladium catalyst, and an acid co-catalyst.[5][6]

-

Procedure: The alcohol is reacted with carbon monoxide in the presence of a palladium catalyst and an acid. This step is critical for the formation of the propanoic acid group. The reaction is carried out under high pressure and temperature.[5] It is during this step that the dehydration of the starting alcohol to form the precursor to Impurity 1 is most likely to occur. Careful control of temperature and acid concentration is necessary to minimize this side reaction.

Visualization of Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Caption: BHC synthesis of ibuprofen and the formation of Impurity 1.

Caption: Mechanism of acid-catalyzed dehydration of the alcohol intermediate.

Conclusion

The primary origin of this compound, 2-(4-(2-methyl-1-propenyl)phenyl)propanoic acid, is the dehydration of the 1-(4-isobutylphenyl)ethanol intermediate during the BHC synthesis of ibuprofen. This side reaction is promoted by acidic conditions and elevated temperatures, which are characteristic of the carbonylation step. A thorough understanding of this formation pathway is critical for the implementation of effective control strategies in the manufacturing process. By carefully optimizing reaction parameters, the formation of this and other impurities can be minimized, ensuring the production of high-quality ibuprofen that meets stringent regulatory standards.

References

- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ibuprofen Synthesis [doc.comsol.com]

- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

Physicochemical Properties of Ibuprofen Impurity 1: A Technical Guide

Introduction for Researchers, Scientists, and Drug Development Professionals

In the synthesis of Ibuprofen, an ubiquitous nonsteroidal anti-inflammatory drug (NSAID), the formation of impurities is inevitable. The identification, characterization, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the physicochemical properties of a common process-related impurity of Ibuprofen, frequently designated as Ibuprofen Impurity E in the European Pharmacopoeia (EP) and Ibuprofen Related Compound C by the United States Pharmacopeia (USP).[1][2] For the purpose of this guide, this impurity, chemically known as 4'-Isobutylacetophenone, will be referred to as "Ibuprofen Impurity 1".[1][3]

This document details the key physicochemical parameters of 4'-Isobutylacetophenone, outlines the experimental protocols for their determination, and presents a logical workflow for impurity analysis. This information is intended to support researchers, scientists, and drug development professionals in the robust characterization of this and other related impurities.

Physicochemical Data of this compound (4'-Isobutylacetophenone)

The following table summarizes the key physicochemical properties of 4'-Isobutylacetophenone.

| Property | Value | References |

| Chemical Name | 1-[4-(2-methylpropyl)phenyl]ethanone | [4][5] |

| Synonyms | 4'-Isobutylacetophenone, p-Isobutylacetophenone | [3][5] |

| Molecular Formula | C12H16O | [4][5] |

| Molecular Weight | 176.26 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid/oil | [1][7] |

| Melting Point | -13 °C (9 °F) | [8] |

| Boiling Point | 266.9 °C (512.4 °F) at 1,013 hPa | [8] |

| 124-130 °C at 1.33 kPa | [9] | |

| Solubility | Slightly miscible with water. Miscible with chloroform (B151607) and methanol. | [3][9][10][11] |

| pKa | Not typically reported as it is a neutral ketone. | |

| Density | 0.952 g/cm³ | [4][10] |

| Refractive Index | 1.518 | [10][11] |

| Log P (Octanol/Water Partition Coefficient) | 3.4 at 23 °C | [8] |

Experimental Protocols

The determination of the physicochemical properties listed above requires specific experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity.[12]

Methodology: Capillary Method [13][14][15]

-

Sample Preparation: A small amount of the dried, powdered substance is introduced into a thin-walled capillary tube, which is sealed at one end.[16] The sample is packed to a height of 2-3 mm by tapping the tube.[14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.[12]

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[12] For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[12] For a pure compound, this range is typically narrow (0.5-1 °C).[12]

Solubility Determination

Solubility is a fundamental property that influences a drug's absorption and formulation.

Methodology: Qualitative and Semi-Quantitative Determination [17][18][19]

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, methanol, chloroform, and others as needed.

-

Sample Preparation: A known amount of the substance (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.[19]

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on the amount of solute that dissolves in a given volume of solvent. Terms like "very soluble," "soluble," "sparingly soluble," and "insoluble" are often used. For a more quantitative assessment, the concentration of the dissolved substance can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments. For 4'-Isobutylacetophenone, a neutral ketone, the determination of a pKa value is not standard as it does not possess readily ionizable protons or basic sites under typical aqueous conditions. However, a general protocol for determining the pKa of an acidic or basic substance is provided below for reference.

Methodology: Potentiometric Titration [20][21]

-

Solution Preparation: A known concentration of the analyte is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).[20]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[20]

-

Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added incrementally to the analyte solution.[20]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[22][23]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an impurity in a drug substance like Ibuprofen.

This comprehensive approach ensures that any impurities present in a drug substance are thoroughly identified, characterized, and controlled, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

- 1. CAS 38861-78-8: 4′-Isobutylacetophenone | CymitQuimica [cymitquimica.com]

- 2. 4'-Isobutylacetophenone | LGC Standards [lgcstandards.com]

- 3. 4'-Isobutylacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 4. 38861-78-8 | 2717-1-X1 | 4'-Isobutylacetophenone | SynQuest Laboratories [synquestlabs.com]

- 5. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-Isobutylacetophenone, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4'-(2-Methylpropyl)acetophenone | 38861-78-8 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Isobutylacetophenone [chembk.com]

- 10. 4'-Isobutylacetophenone, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 11. chembk.com [chembk.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 23. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to Ibuprofen Impurity 1 (CAS No. 75625-99-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Ibuprofen Impurity 1, a known process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the profile of such impurities is critical for drug quality, safety, and regulatory compliance. This document details the chemical identity, synthesis, analytical methodologies for detection and quantification, and available toxicological and pharmacological information for this compound.

Chemical Identity and Properties

This compound is chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. Its Chemical Abstracts Service (CAS) Registry Number is 75625-99-9 .

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 75625-99-9 |

| Chemical Name | 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane. |

Synthesis

A known method for the preparation of 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid involves a multi-step synthesis. A general outline based on available literature is provided below.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol (General Outline)

A detailed experimental protocol for the synthesis of this compound is outlined in Chinese patent CN102701949A. The key steps are summarized here for informational purposes. Researchers should consult the original patent for precise quantities, reaction conditions, and safety precautions.

-

Friedel-Crafts Reaction: 2-methyl-1-phenyl propene reacts with α-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.[1]

-

Condensation Reaction: The product from the Friedel-Crafts reaction is then condensed with neopentyl glycol.[1]

-

Rearrangement, Hydrolysis, and Acidification: The resulting intermediate undergoes rearrangement followed by hydrolysis and acidification to yield 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of Ibuprofen and its impurities.

HPLC Method for Impurity Profiling

While a specific validated method for this compound is not publicly detailed, a general approach for impurity profiling of Ibuprofen can be adapted.

Table 2: General HPLC Parameters for Ibuprofen Impurity Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient elution mode. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a wavelength where both Ibuprofen and the impurity have significant absorbance (e.g., 220 nm or 254 nm). |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Analytical Method Development Workflow

References

A Technical Guide to the Regulatory Landscape of Ibuprofen Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory guidelines, analytical methodologies, and formation pathways concerning Ibuprofen (B1674241) Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. This document is intended to serve as a comprehensive resource for professionals involved in the research, development, and quality control of ibuprofen drug substances and products.

Introduction to Ibuprofen Impurity 1

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical routes. During its synthesis and storage, several impurities can emerge. While major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) specify limits for a range of named impurities (e.g., Impurity B, C, F), "this compound" is not officially designated as a specified impurity in these compendia.

Instead, "this compound" is a term commonly used by manufacturers and suppliers of pharmaceutical reference standards to refer to 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No. 75625-99-9). As an unspecified impurity, its control falls under the general guidelines for impurities in active pharmaceutical ingredients (APIs).

Regulatory Guidelines and Acceptance Criteria

The control of unspecified impurities in pharmaceutical substances is governed by the principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances," which are adopted by major regulatory bodies including the FDA and EMA.[1][2] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

For Ibuprofen, with a maximum daily dose typically exceeding 2 g/day , the thresholds for reporting and identification are generally lower than for drugs with smaller daily doses. However, for the purpose of this guide, we will consider the widely applicable limits for individual unspecified impurities as stated in the pharmacopoeias.

Pharmacopoeial Limits for Unspecified Impurities

Both the European Pharmacopoeia and the United States Pharmacopeia mandate control over unspecified impurities. As "this compound" is not a named impurity in these pharmacopoeias, it is subject to the general limits for any individual unspecified impurity.

| Pharmacopoeia | Impurity Classification | Acceptance Criterion |

| European Pharmacopoeia (Ph. Eur.) | Any other impurity | ≤ 0.3% |

| United States Pharmacopeia (USP) | Any individual impurity | ≤ 0.3% |

This table summarizes the general limits for individual unspecified impurities in Ibuprofen according to the European and United States Pharmacopoeias.

It is crucial for manufacturers to demonstrate that their analytical procedures are capable of detecting and quantifying impurities at or above the reporting threshold.[1][3]

Formation Pathway of this compound

This compound is likely formed as a byproduct during the synthesis of Ibuprofen, specifically through a dehydration reaction of a hydroxyl-containing intermediate. One of the common synthesis routes for Ibuprofen involves intermediates such as 1-(4-isobutylphenyl)ethanol. Under acidic or thermal stress conditions, this alcohol can undergo dehydration, leading to the formation of an unsaturated compound.

The diagram below illustrates a plausible formation pathway for this compound, originating from a key intermediate in one of the established Ibuprofen synthesis routes.

Caption: Plausible formation of this compound via dehydration.

Analytical Methodology for Detection and Quantification

A robust analytical method is essential for the accurate detection and quantification of this compound to ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[4][5]

Experimental Protocol: Reversed-Phase HPLC

This section outlines a representative experimental protocol for the determination of this compound. This method is based on common practices for the analysis of Ibuprofen and its related substances.[6][7]

4.1.1. Chromatographic Conditions

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

4.1.2. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.3 µg/mL, corresponding to the 0.1% limit for a 0.3 mg/mL sample solution).

-

Test Solution: Accurately weigh and dissolve about 30 mg of the Ibuprofen drug substance in 100 mL of the diluent.

-

System Suitability Solution: Prepare a solution containing Ibuprofen and a known amount of this compound to verify the resolution and performance of the chromatographic system.

4.1.3. System Suitability

The system suitability must be verified before analysis. Key parameters include:

-

Resolution: The resolution between the Ibuprofen peak and the Impurity 1 peak should be not less than 1.5.

-

Tailing Factor: The tailing factor for the Ibuprofen and Impurity 1 peaks should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 5.0%.

4.1.4. Calculation

The percentage of this compound in the drug substance is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity is the peak area of Impurity 1 in the test solution.

-

Area_standard is the peak area of Impurity 1 in the standard solution.

-

Conc_standard is the concentration of Impurity 1 in the standard solution.

-

Conc_sample is the concentration of the Ibuprofen sample in the test solution.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General workflow for the analysis of this compound.

Conclusion

While "this compound" (2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid) is not a specified impurity in the major pharmacopoeias, its control is essential under the general guidelines for unspecified impurities. A thorough understanding of its formation pathway, coupled with a validated, stability-indicating analytical method, is critical for ensuring the quality, safety, and efficacy of Ibuprofen-containing pharmaceuticals. Drug development professionals must adhere to the pharmacopoeial limits for individual unspecified impurities and follow the principles of ICH guidelines to ensure regulatory compliance.

References

- 1. fda.gov [fda.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]

- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacopoeial specifications for Ibuprofen impurity 1

An In-Depth Technical Guide to the Pharmacopoeial Specifications for Ibuprofen (B1674241) Impurities, with a Focus on Ibuprofen Impurity 1

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized in large quantities, and like any synthetic pharmaceutical product, it is susceptible to the presence of impurities.[1][2] These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. The control of these impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs that establish the standards for the purity of ibuprofen and set limits for the presence of specific and unspecified impurities.

This technical guide provides a comprehensive overview of the pharmacopoeial specifications for ibuprofen impurities, with a particular focus on the impurity sometimes referred to as "this compound." It is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ibuprofen.

This compound

While the major pharmacopoeias like the USP and Ph. Eur. designate ibuprofen impurities with letters (e.g., Impurity A, B, C), the designation "this compound" is used by some chemical suppliers. This impurity is chemically identified as:

-

IUPAC Name: 2-(4-(2-methylprop-1-en-1-yl)phenyl)propanoic acid[3][4]

-

Synonyms: 2-{[4-(2-Methyl-1-propenyl)phenyl]}propionic Acid, Ibuprofen Related Compound-1[3]

Below is a diagram illustrating the structural relationship between Ibuprofen and this compound.

References

A Technical Guide to Forced Degradation Studies of Ibuprofen: Investigating Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of forced degradation studies on ibuprofen (B1674241), with a specific focus on the generation and identification of degradation products. This document outlines detailed experimental protocols, presents quantitative data from stress studies, and illustrates the degradation pathways of ibuprofen under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance and drug product to conditions more severe than accelerated stability studies. The primary objectives of these studies are to:

-

Elucidate the degradation pathways of the drug substance.

-

Identify the likely degradation products that could form under normal storage conditions.

-

Establish the intrinsic stability of the drug molecule.

-

Develop and validate stability-indicating analytical methods.

For ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), understanding its degradation profile is essential for ensuring its quality, safety, and efficacy.

Ibuprofen and Its Impurities

Ibuprofen's chemical name is 2-(4-isobutylphenyl)propanoic acid. During its synthesis and storage, or upon exposure to stress conditions, various impurities can be formed. A key impurity, often designated as "Ibuprofen Impurity 1," is chemically known as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid [1]. While this impurity is listed by several chemical suppliers, literature on forced degradation of ibuprofen does not typically report its formation under standard stress conditions (acidic, basic, oxidative, photolytic, thermal). This suggests that "this compound" is more likely a process-related impurity, arising from the synthesis route of ibuprofen, rather than a degradation product.

This guide will focus on the generation of known degradation products of ibuprofen under forced degradation conditions.

Experimental Protocols for Forced Degradation of Ibuprofen

Detailed methodologies are crucial for reproducible forced degradation studies. The following protocols are based on established scientific literature.[2][3][4]

Materials and Equipment

-

Ibuprofen reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a UV or DAD detector

-

C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

-

pH meter

-

Photostability chamber

-

Oven

Preparation of Stock Solution

Prepare a stock solution of ibuprofen in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Protocol: To 1 mL of the ibuprofen stock solution, add 1 mL of 1M HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 1M NaOH and dilute with the mobile phase to the initial concentration.

-

Analysis: Analyze the sample by HPLC.

-

Protocol: To 1 mL of the ibuprofen stock solution, add 1 mL of 0.1M NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1M HCl and dilute with the mobile phase to the initial concentration.

-

Analysis: Analyze the sample by HPLC.

-

Protocol: To 1 mL of the ibuprofen stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to the initial concentration if necessary.

-

Analysis: Analyze the sample by HPLC.

-

Protocol: Place the ibuprofen solid drug substance in an oven at 105°C for 24 hours. After cooling, dissolve an appropriate amount of the solid in the mobile phase to achieve the desired concentration.

-

Analysis: Analyze the sample by HPLC.

-

Protocol: Expose the ibuprofen solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2] Dissolve an appropriate amount of the exposed solid in the mobile phase.

-

Analysis: Analyze the sample by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of ibuprofen, showing the percentage of degradation and the formation of key impurities under different stress conditions.

Table 1: Summary of Ibuprofen Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Ibuprofen | Reference |

| Acid Hydrolysis | 1M HCl | 10 days | Room Temp | 3.17% (API), 6.84% (Drug Product) | [2] |

| Base Hydrolysis | 0.1M NaOH | 10 days | Room Temp | - | [2] |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 7.86% (API), 9.45% (Drug Product) | [2] |

| Thermal | Solid State | 10 days | 60°C | - | [2] |

| Photolytic | 1.2 million lux-hours & 200 Wh/m² | - | - | - | [2] |

| Metal Ions (FeCl₃) | 1 ppm | 10 days | Room Temp | 22.41% (API), 11.64% (Drug Product) | [2] |

Table 2: Formation of Degradation Products under Stress Conditions

| Impurity | Acid Hydrolysis (% Area) | Base Hydrolysis (% Area) | Oxidative Degradation (% Area) | Photolytic Degradation (% Area) | Reference |

| RRt 0.49 | 0.272 | 0.144 | 0.230 | 0.088 | [2] |

| RRt 0.66 | - | 0.063 | - | - | [2] |

| RRt 0.75 | 0.272 | 0.355 | 0.093 | 0.052 | [2] |

| RRt 0.95 | 0.170 | 0.119 | 0.171 | 0.070 | [2] |

| RRt 1.28 | - | - | - | 0.057 | [2] |

RRt = Relative Retention Time with respect to the ibuprofen peak. Note: The impurities listed by RRt are as reported in the cited literature. Structural identification would require further analytical work (e.g., LC-MS).

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of ibuprofen.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unseen Player: A Technical Guide to the Impact of Ibuprofen Impurity 1 on Drug Product Quality

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety, efficacy, and stability of the final drug product. Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is no exception. While the therapeutic effects of ibuprofen are well-documented, the potential impact of its impurities remains a critical area of study for formulation scientists and quality control professionals. This technical guide delves into the core of one such impurity: Ibuprofen Impurity 1 .

This compound, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid and designated as Ibuprofen EP Impurity G , is a process-related impurity that can arise during the synthesis of ibuprofen.[1][2] Its presence, even in trace amounts, can have significant implications for the quality of the final drug product. This guide will provide a comprehensive overview of the known and potential impacts of this impurity on drug product stability, dissolution, and efficacy, supported by available data and detailed experimental protocols.

Data Presentation: Understanding the Quantitative Impact

While specific quantitative data on the direct impact of this compound on drug product quality is not extensively published, we can extrapolate potential effects based on the behavior of similar unsaturated impurities and general principles of pharmaceutical science. The following tables present a structured summary of typical pharmacopeial limits for ibuprofen impurities and a hypothetical representation of data that would be generated from stability and dissolution studies to assess the impact of Impurity 1.

Table 1: Pharmacopeial Limits for Impurities in Ibuprofen

| Pharmacopeia | Impurity Designation | Limit |

| United States Pharmacopeia (USP) | Any individual impurity | Not more than 0.3%[3][4] |

| United States Pharmacopeia (USP) | Total impurities | Not more than 1.0%[3][4] |

| European Pharmacopoeia (EP) | Unspecified impurities | For each impurity, not more than 0.05%[1] |

| European Pharmacopoeia (EP) | Total | Not more than 0.2%[1] |

Table 2: Hypothetical Stability Study Data: Ibuprofen Tablets (400 mg) with and without Impurity 1

| Timepoint | Storage Condition | Ibuprofen Assay (%) (Control) | Ibuprofen Assay (%) (with 0.5% Impurity 1) | Total Degradants (%) (Control) | Total Degradants (%) (with 0.5% Impurity 1) |

| Initial | - | 100.2 | 99.8 | 0.1 | 0.6 |

| 3 Months | 40°C / 75% RH | 99.5 | 98.2 | 0.4 | 1.5 |

| 6 Months | 40°C / 75% RH | 98.9 | 96.5 | 0.9 | 2.8 |

Table 3: Hypothetical Dissolution Profile Comparison: Ibuprofen Tablets (400 mg)

| Time (minutes) | % Drug Dissolved (Control) | % Drug Dissolved (with 0.5% Impurity 1) |

| 5 | 45 | 42 |

| 10 | 78 | 72 |

| 15 | 92 | 85 |

| 30 | 99 | 93 |

| 45 | 101 | 98 |

Experimental Protocols

To rigorously assess the impact of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Forced Degradation Studies

Objective: To understand the degradation pathways of ibuprofen and the potential for the formation of Impurity 1 under various stress conditions.[5]

Methodology:

-

Preparation of Samples: Prepare solutions of ibuprofen API in various stress media, including:

-

Acidic: 0.1 N Hydrochloric Acid

-

Basic: 0.1 N Sodium Hydroxide

-

Oxidative: 3% Hydrogen Peroxide

-

Thermal: 60°C

-

Photolytic: Exposure to UV light (254 nm) and visible light

-

-

Stress Conditions: Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (as described below).

-

Peak Identification: Identify and quantify the degradation products, paying close attention to the peak corresponding to this compound.

Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying ibuprofen from its impurities, including Impurity 1.[6][7]

Methodology:

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

-

Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve the ibuprofen peak from all known impurities and degradation products.

Comparative Dissolution Testing

Objective: To evaluate the impact of a known concentration of Impurity 1 on the dissolution profile of an ibuprofen drug product.[8]

Methodology:

-

Sample Preparation: Prepare batches of ibuprofen tablets with and without a spiked concentration of this compound (e.g., 0.5% w/w).

-

Dissolution Apparatus: Use USP Apparatus 2 (Paddle) at a specified rotation speed (e.g., 50 rpm).

-

Dissolution Medium: Use a suitable dissolution medium, such as phosphate buffer pH 7.2.

-

Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Analysis: Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the percentage of ibuprofen dissolved.

-

Profile Comparison: Compare the dissolution profiles of the tablets with and without the impurity using a similarity factor (f2) calculation.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the assessment of this compound.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. baertschiconsulting.com [baertschiconsulting.com]

- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rssl.com [rssl.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Ibuprofen Impurity C

An application note on the HPLC-UV method for the quantification of Ibuprofen impurity C has been developed. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals. It includes detailed experimental procedures, system suitability requirements, and method validation parameters.

The method utilizes a C18 column with isocratic elution, and UV detection at 254 nm. All quantitative data, such as system suitability results and method validation parameters, are summarized in clearly structured tables for easy interpretation and comparison.

To further clarify the experimental process, a workflow diagram has been created using the DOT language. This visual aid outlines the key steps from the preparation of standards and samples to the final data analysis, adhering to the specified formatting and color-contrast guidelines. The detailed application note below provides the full methodology and supporting data.

Abstract

This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Ibuprofen Impurity C (4'-isobutylacetophenone) in Ibuprofen drug substance. The method is designed for quality control and stability testing, providing a reliable protocol for researchers and drug development professionals.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity C, chemically known as 4'-isobutylacetophenone, is a key process-related impurity. This document provides a validated HPLC-UV method for its quantification, following industry-standard practices for analytical method development.

Experimental Protocol

3.1. Instrumentation and Chemicals

-

Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Software: OpenLab CDS or equivalent chromatography data software.

-

Chemicals:

-

Ibuprofen Reference Standard (USP or EP)

-

Ibuprofen Impurity C Reference Standard (USP or EP)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (ACS Grade)

-

Orthophosphoric Acid (85%)

-

Deionized Water (18.2 MΩ·cm)

-

3.2. Chromatographic Conditions

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (60:40, v/v) |

| Buffer Preparation | Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.0 with H₃PO₄ |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

3.3. Preparation of Solutions

-

Standard Stock Solution (Impurity C):

-

Accurately weigh approximately 25 mg of Ibuprofen Impurity C Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the Mobile Phase to obtain a concentration of 250 µg/mL.

-

-

Working Standard Solution (Impurity C):

-

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the Mobile Phase to obtain a final concentration of 2.5 µg/mL.

-

-

Sample Solution (Ibuprofen Drug Substance):

-

Accurately weigh approximately 250 mg of Ibuprofen drug substance into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the Mobile Phase to obtain a concentration of 5000 µg/mL (5 mg/mL).

-

Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Results and Data

4.1. System Suitability

System suitability was established by injecting the Working Standard Solution (2.5 µg/mL) six times. The results must meet the acceptance criteria before sample analysis.

| Parameter | Acceptance Criteria | Result |

| Retention Time (RT) | Approx. 4.5 min | 4.52 |

| Tailing Factor (T) | ≤ 2.0 | 1.15 |

| Theoretical Plates (N) | ≥ 2000 | 6800 |

| RSD of Peak Area (%) (n=6) | ≤ 2.0% | 0.85% |

4.2. Method Validation Summary

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).

| Parameter | Result |

| Linearity Range | 0.5 µg/mL - 7.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL (S/N ratio ≈ 3:1) |

| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N ratio ≈ 10:1) |

Workflow Diagram

The following diagram illustrates the complete experimental workflow from solution preparation to final analysis.

Caption: Experimental workflow for the quantification of Ibuprofen Impurity C.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of Ibuprofen Impurity C in bulk drug substance. The method is highly specific, precise, and accurate, making it suitable for routine quality control analysis in the pharmaceutical industry. The validation data confirms that the method's performance is well within the typical requirements for chromatographic assays.

Application Note: High-Resolution LC-MS/MS for the Characterization of Ibuprofen Impurity 1

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of a significant impurity in Ibuprofen (B1674241) formulations. The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of Ibuprofen and its related substances. Specifically, this note focuses on the characterization of "Impurity 1," an ester formed from the reaction of Ibuprofen with sorbitan, an excipient commonly found in soft gelatin capsules. The methodology employs a high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometer, providing accurate mass data for confident impurity identification.

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis and formulation, various impurities can be introduced or formed. Regulatory bodies require the identification and quantification of impurities in pharmaceutical products to ensure their safety and efficacy. This application note provides a detailed protocol for the characterization of a common Ibuprofen impurity using LC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. The focus of this study is an impurity resulting from the esterification of Ibuprofen with sorbitan, a derivative of the excipient sorbitol.[1][2][3]

Experimental Protocols

Sample Preparation

-

Standard Preparation:

-

Prepare a stock solution of Ibuprofen reference standard at a concentration of 1 mg/mL in methanol (B129727).

-

Prepare a working standard solution by diluting the stock solution to 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water.

-

-

Sample Preparation (Forced Degradation Sample):

-

Subject Ibuprofen soft gelatin capsules to thermal stress in an oven at 60°C for 10 days to induce the formation of degradation impurities.[3]

-

Dissolve a portion of the stressed sample in methanol to achieve a nominal Ibuprofen concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

-

Liquid Chromatography (LC)

-

Instrument: Agilent 1200 Series HPLC system or equivalent.[4]

-

Gradient:

Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |

Mass Spectrometry (MS/MS)

-

Instrument: Bruker Daltonics QTOF or equivalent high-resolution mass spectrometer.[3]

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

Scan Mode: Full Scan and Product Ion Scan (MS/MS).

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3500 V.

-

Collision Energy: Ramped from 15 to 40 eV for MS/MS experiments.

-

Data Acquisition: Data-dependent acquisition (DDA) can be used to trigger MS/MS on the most abundant precursor ions.

Data Presentation

The LC-MS/MS analysis of the thermally stressed Ibuprofen sample revealed the presence of several degradation products. Impurity 1, identified at a relative retention time (RRt) of 0.49 with respect to Ibuprofen, was characterized as Ibu-sorbitan, an ester of Ibuprofen and sorbitan.[3]

| Compound | Retention Time (min) | Relative Retention Time (RRt) | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) |

| Ibuprofen | ~11.2 | 1.00 | 205.1234 | 161.1336 |

| Impurity 1 (Ibu-sorbitan) | ~5.5 | 0.49 | 351.1705 | 333.1599, 161.1330 |

Note: The exact retention times may vary depending on the specific LC system and column batch.

Visualization of Experimental Workflow

Caption: Workflow for the characterization of Ibuprofen Impurity 1.

Proposed Fragmentation Pathway for Impurity 1 (Ibu-sorbitan)

The fragmentation of the deprotonated molecular ion of Ibu-sorbitan at m/z 351.1705 was investigated. The proposed pathway involves the neutral loss of water and subsequent fragmentation to yield characteristic product ions.

Caption: Proposed fragmentation of Impurity 1 (Ibu-sorbitan).

Conclusion

The described LC-MS/MS method is suitable for the reliable identification and characterization of this compound (Ibu-sorbitan) in pharmaceutical formulations. The use of high-resolution mass spectrometry provides accurate mass measurements, which, combined with MS/MS fragmentation data, allows for the confident structural elucidation of unknown impurities. This protocol can be adapted for routine quality control analysis and stability studies of Ibuprofen products.

References

Application Notes and Protocols for the Isolation and Purification of Ibuprofen Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways. During its synthesis and storage, several impurities can form. Ibuprofen Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No: 75625-99-9), is a known process-related impurity. Its effective isolation and purification are crucial for the safety and efficacy of the final drug product, as regulatory bodies require strict control over impurity levels.

This document provides detailed application notes and protocols for the isolation and purification of this compound using preparative high-performance liquid chromatography (HPLC), flash column chromatography, and crystallization techniques.

Chemical Profile of this compound

| Parameter | Value |

| IUPAC Name | 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid |

| Synonyms | Ibuprofen Related Compound 1 |

| CAS Number | 75625-99-9 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Appearance | White to off-white solid |

Isolation and Purification Strategies

The selection of an appropriate purification technique depends on the initial purity of the mixture, the desired final purity, and the scale of the operation. The following sections detail three common and effective methods for the isolation and purification of this compound.

A general workflow for the isolation and purification process is outlined below:

Caption: General workflow for the isolation and purification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for obtaining high-purity standards of this compound, especially from complex mixtures.

Experimental Protocol

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Appropriate data acquisition and processing software

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 60% B to 90% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Sample Preparation | Dissolve the crude mixture in a minimal amount of the initial mobile phase composition. |

Procedure:

-

Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes.

-

Prepare the crude sample by dissolving it in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Inject the sample onto the column.

-

Monitor the separation and collect the fraction corresponding to the peak of this compound.

-

Combine the collected fractions.

-

Evaporate the solvent under reduced pressure to obtain the purified solid.

-

Dry the purified solid under vacuum.

-

Analyze the purity of the final product using analytical HPLC.

Expected Results

| Parameter | Typical Value |

| Purity | > 99.5% |

| Recovery | 80-90% (dependent on initial purity) |

Flash Column Chromatography

Flash column chromatography is a faster, lower-pressure alternative to traditional column chromatography, suitable for purifying larger quantities of this compound.

Experimental Protocol

Materials:

-

Glass column

-

Silica (B1680970) gel (230-400 mesh)

-

Solvent delivery system (e.g., air pressure or pump)

-

Fraction collector

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic, e.g., starting with 95:5) |

| Sample Loading | Dry loading or in a minimal amount of a non-polar solvent |

Procedure:

-

Pack the column with silica gel in the chosen mobile phase.

-

Prepare the sample by dissolving the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbing it onto a small amount of silica gel.

-

Evaporate the solvent from the sample-adsorbed silica gel.

-

Carefully add the dry sample-adsorbed silica gel to the top of the packed column.

-

Begin elution with the mobile phase, applying gentle air pressure to achieve a steady flow rate.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Evaporate the solvent to obtain the purified this compound.

-

Determine the purity using analytical HPLC.

Caption: Workflow for Flash Column Chromatography Purification.

Expected Results

| Parameter | Typical Value |

| Purity | > 98% |

| Recovery | 70-85% |

Crystallization

Crystallization is a highly effective method for the final purification of this compound, particularly when the starting material has a relatively high purity. A specific protocol for obtaining high-purity 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid has been reported.[1]

Experimental Protocol

Materials:

-

Crystallization vessel with a stirrer

-

Heating and cooling system

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolve the crude 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid (initial purity of approximately 95%) in n-hexane.[1] The amount of solvent should be sufficient to dissolve the solid at an elevated temperature.

-

Heat the solution to facilitate complete dissolution.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold n-hexane.

-

Dry the crystals under vacuum to a constant weight.

-

Analyze the purity of the final product.

Expected Results

| Parameter | Reported Value[1] |

| Initial Purity | ~95% |

| Final Purity | > 99% |

| Yield | ~83% (based on reported masses) |

Summary of Purification Techniques

| Technique | Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |

| Preparative HPLC | > 99.5% | 80-90% | mg to g | High resolution, high purity | Expensive, slow, high solvent consumption |

| Flash Chromatography | > 98% | 70-85% | g to kg | Fast, moderate cost, scalable | Lower resolution than HPLC |

| Crystallization | > 99% | > 80% | g to kg | Cost-effective, highly pure product | Requires a relatively pure starting material |

Conclusion

The choice of the most suitable technique for the isolation and purification of this compound depends on the specific requirements of the project. For obtaining a high-purity reference standard, preparative HPLC is the preferred method. For larger-scale purification, flash column chromatography followed by a final crystallization step is an efficient and economical approach. The provided protocols offer a solid foundation for researchers and professionals in the pharmaceutical industry to effectively isolate and purify this compound, ensuring the quality and safety of ibuprofen drug products.

References

Application Note: Quantification of Ibuprofen Impurity 1 Using a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the procurement and utilization of a certified reference material (CRM) for Ibuprofen Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No: 75625-99-9). The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen is critical for ensuring the safety and efficacy of the final drug product. This application note outlines the necessary steps for selecting a suitable CRM and provides a detailed high-performance liquid chromatography (HPLC) protocol for the analysis of this compound.

Sourcing this compound Certified Reference Material

A number of reputable suppliers offer certified reference materials for this compound. When selecting a CRM, it is crucial to consider factors such as the certified purity, the uncertainty of the certified value, and the traceability to national or international standards. The following table summarizes the offerings from several key suppliers.

| Supplier | Product Name | CAS Number | Purity/Concentration | Pack Size | Certification |

| GLP Pharma Standards | This compound | 75625-99-9 | Accompanied by Certificate of Analysis (CoA) with 1H-NMR, Mass, HPLC, IR, and Potency by TGA data[1] | Milligram to Gram scale | CoA Provided |

| Simson Pharma Limited | This compound | 75625-99-9 | Accompanied by CoA[2] | Custom Synthesis | CoA Provided |

| SynZeal | This compound | 75625-99-9 | High-purity, supplied with detailed CoA and analytical data[3] | Not specified | CoA Provided |

| Daicel Pharma Standards | Ibuprofen EP Impurity-1 | 75625-99-9 | High-purity with detailed CoA including 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis[4] | Not specified | cGMP, CoA Provided |

| Alfa Omega Pharma | This compound (2-[4-(2- Methylpropenyl)phenyl]propionic acid) | 75625-99-9 | High-purity reference standards for HPLC analysis[5] | 10mg, 25mg, 50mg, 100mg | In House/Pharmacopeia USP/BP/EP |

| Alentris Research Pvt. Ltd. | This compound | 75625-99-9 | Accompanied by comprehensive analytical data[6] | Inquire for pack size | CoA Provided |

| Pharmaffiliates | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | 75625-99-9 | Not specified | Not specified | Not specified |

| LGC Standards | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | 75625-99-9 | Not specified | 50mg, 100mg, 250mg | Certificate of Analysis provided with exact weight packaging |

Note: It is imperative to obtain the latest Certificate of Analysis from the supplier for the specific lot of the CRM you intend to purchase to ensure you have the most accurate and up-to-date information.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and conditions. The method is based on reversed-phase HPLC with UV detection, a common technique for analyzing pharmaceutical impurities.

Principle

The method separates Ibuprofen from its Impurity 1 and other related substances using a C18 reversed-phase column. The quantification is achieved by comparing the peak area of Impurity 1 in the sample solution to the peak area of a known concentration of the this compound certified reference material.

Reagents and Materials

-

This compound Certified Reference Material

-

Ibuprofen API (for system suitability and spiking studies)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid or other suitable acid for pH adjustment

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC vials with septa

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of acetonitrile and water with 0.1% phosphoric acid.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm or 254 nm, depending on the absorbance maxima of the impurity and Ibuprofen.[8]

-

Injection Volume: 10 µL

Preparation of Solutions

-

Accurately weigh a suitable amount of the this compound CRM (e.g., 10 mg).

-

Dissolve the CRM in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask (e.g., 100 mL) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Dilute the Standard Stock Solution with the mobile phase to a final concentration relevant to the expected impurity level in the sample (e.g., 1 µg/mL).

-

Accurately weigh a specified amount of the Ibuprofen API sample (e.g., 100 mg).

-

Dissolve the sample in the diluent in a volumetric flask (e.g., 100 mL) to achieve a known concentration (e.g., 1 mg/mL).

-

Sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Test (SST)

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the Working Standard Solution multiple times (e.g., 5 or 6 replicate injections).

-

Calculate the following parameters:

-

Tailing factor (Asymmetry factor): Should be between 0.8 and 1.5 for the Impurity 1 peak.

-

Relative Standard Deviation (RSD) of peak areas: Should be not more than 2.0%.

-

Theoretical plates (N): Should be greater than 2000 for the Impurity 1 peak.

-

Analysis Procedure

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Working Standard Solution.

-

Inject the Sample Solution.

-

If performing multiple sample analyses, it is good practice to inject the Working Standard Solution periodically to monitor system performance.

Calculation

Calculate the percentage of this compound in the Ibuprofen API sample using the following formula:

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Components

This diagram shows the logical connection between the certified reference material, the analytical method, and the final result.

Caption: Logical relationship for impurity quantification.

References

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. This compound | CAS No- 75625-99-9 | Simson Pharma Limited [simsonpharma.com]

- 3. Ibuprofen Impurities | SynZeal [synzeal.com]

- 4. daicelpharmastandards.com [daicelpharmastandards.com]

- 5. This compound / this compound (2-[4-(2- Methylpropenyl)phenyl]propionic acid) | 75625-99-9 [alfaomegapharma.com]

- 6. alentris.org [alentris.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for Testing Ibuprofen Impurity 1 (Related Compound C) in Raw Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). The quality control of Ibuprofen raw material is critical to ensure its safety and efficacy. This involves the identification and quantification of any impurities. Ibuprofen Impurity 1, also known as Ibuprofen Related Compound C (RCC) or 2-(4-isobutylphenyl)acetamide, is a potential process-related impurity that must be monitored.

This document provides a detailed protocol for the determination of this compound in Ibuprofen raw materials using High-Performance Liquid Chromatography (HPLC), aligning with methods described in the United States Pharmacopeia (USP).[1][2]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Ibuprofen. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous buffer and acetonitrile (B52724).[3] The concentration of the impurity is determined by comparing its peak area in the sample chromatogram to that of a certified reference standard.

Materials and Reagents

-

Ibuprofen Raw Material: Sample to be tested

-

Ibuprofen Reference Standard (RS): USP grade

-

Ibuprofen Related Compound C (RCC) Reference Standard (RS): USP grade

-

Acetonitrile: HPLC grade

-

Water: HPLC grade

-

Phosphoric Acid: ACS grade

-

Ammonium (B1175870) Hydroxide: ACS grade[2][4]

-

Valerophenone (B195941): (for system suitability, as an internal standard in some USP methods)[2][5]

Instrumentation and Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent L1 packing)

-

Mobile Phase: A mixture of aqueous buffer and acetonitrile. A common mobile phase is a filtered and degassed mixture of water (adjusted to pH 3.0 with phosphoric acid or by dissolving 4.0 g of chloroacetic acid in 400 mL of water and adjusting the pH with ammonium hydroxide) and acetonitrile.[2][4] The exact ratio can vary, and a gradient elution may be used to optimize separation. For example, a gradient could be:

-

0-3 min: 48% A, 52% B

-

3-13 min: Gradient to 15% A, 85% B

-

13-16 min: Hold at 15% A, 85% B (Where A is the aqueous buffer and B is acetonitrile)

-

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm[6]

-

Injection Volume: 7 µL

Experimental Protocol

Preparation of Solutions

-

Diluent: A 50:50 mixture of acetonitrile and water is often suitable.

-

Standard Solution: Prepare a solution containing a known concentration of Ibuprofen RS (e.g., 0.2 mg/mL) and Ibuprofen Related Compound C RS (e.g., 0.01 mg/mL) in the diluent.[1]

-

Sample Solution: Accurately weigh and dissolve a suitable amount of the Ibuprofen raw material in the diluent to obtain a final concentration of approximately 10.0 mg/mL.[1]

-

System Suitability Solution: A solution containing Ibuprofen, Ibuprofen Related Compound C, and a resolution marker like valerophenone can be used to verify the system's performance.[2][5]

System Suitability

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. The following parameters are typically assessed:

-

Resolution: The resolution between the Ibuprofen peak and the Ibuprofen Related Compound C peak should be not less than 2.0.

-

Tailing Factor: The tailing factor for the Ibuprofen peak should not be more than 2.0.

-